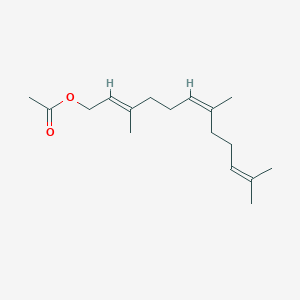

(2E,6Z)-farnesol acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24163-98-2 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

[(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10-,16-12+ |

InChI Key |

ZGIGZINMAOQWLX-RWIOWDNPSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C/COC(=O)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Methodologies for 2e,6z Farnesol Acetate

Development of Synthetic Routes for Farnesol (B120207) and its Isomers

The synthesis of specific farnesol isomers, including (2E,6Z)-farnesol, hinges on the strategic use of readily available precursors and methods that allow for precise control over the geometry of the double bonds. Advances in synthetic chemistry have enabled the preparation of all four olefin stereoisomers of farnesol, moving beyond the previously dominant commercial availability of only the (2E,6E) isomer. researchgate.net

Utilization of Readily Available Precursors (e.g., Nerylacetone (B1225463), Geranylacetone (B162166), Geraniol)

The synthesis of the four olefin stereoisomers of farnesol has been successfully achieved using commercially available geranylacetone or readily available nerylacetone as starting materials. researchgate.netacs.orgnih.gov Geraniol (B1671447) has also been employed as a precursor in synthetic routes to farnesol. google.com

One approach involves the alkylation of ethyl acetoacetate (B1235776) with neryl bromide, followed by hydrolysis and decarboxylation to yield nerylacetone. acs.org This intermediate is then subjected to stereoselective olefination reactions to produce the desired farnesol isomers. acs.org Similarly, geranylacetone serves as a key starting material for the synthesis of (2Z,6E)-farnesol. researchgate.net A multi-step synthesis starting from geraniol involves its conversion to geranyl chloride, which is then reacted with ethyl acetoacetate and subsequently decarboxylated to form geranylacetone, a crucial intermediate for building the farnesol skeleton. google.com

| Precursor | Intermediate | Target Farnesol Isomer(s) | Reference |

| Neryl bromide | Nerylacetone | (2Z,6Z)-Farnesol, (2E,6Z)-Farnesol | acs.org |

| Geranylacetone | - | (2Z,6E)-Farnesol, (2E,6E)-Farnesol | researchgate.netacs.org |

| Geraniol | Geranyl chloride, Geranylacetone | Farnesol (isomer mixture) | google.com |

Strategies for Obtaining High Isomeric Purity

Achieving high isomeric purity is a critical challenge in the synthesis of farnesol isomers. The primary strategy involves the use of stereoselective olefination reactions that favor the formation of either the E or Z configuration at the C2 position. acs.org Following the reaction, chromatographic separation is typically employed to isolate the desired isomer from any minor byproducts or other stereoisomers that may have formed. acs.org The choice of olefination method is paramount in determining the initial ratio of isomers, which in turn simplifies the purification process. acs.org For instance, a modified Wittig reaction can be tuned to favor Z-isomers, while the Horner-Wadsworth-Emmons condensation is effective for producing E-isomers. researchgate.netacs.orgnih.gov

Stereocontrolled Olefination Reactions

Stereocontrolled olefination reactions are fundamental to the synthesis of specific farnesol isomers, as they determine the geometry of the newly formed double bond.

Horner-Wadsworth-Emmons Condensations

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (2E)-farnesol isomers. researchgate.netacs.orgnih.gov This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of farnesol, this typically involves the reaction of nerylacetone or geranylacetone with triethyl phosphonoacetate. acs.orgnih.gov The resulting α,β-unsaturated ester is then reduced to yield the corresponding (2E)-allylic alcohol. acs.orgnih.gov The HWE reaction generally provides high selectivity for the E-alkene. wikipedia.org

| Reactants | Product after Reduction | Isomeric Selectivity | Reference |

| Nerylacetone + Triethyl phosphonoacetate | (2E,6Z)-Farnesol | E-selective | acs.org |

| Geranylacetone + Triethyl phosphonoacetate | (2E,6E)-Farnesol | E-selective | acs.org |

Modified Wittig Procedures for Z-Selectivity

To obtain the (2Z)-farnesol isomers, a modified Wittig procedure is employed. acs.org The classical Wittig reaction can be tailored to favor the formation of Z-alkenes, particularly with non-stabilized ylides. wikipedia.orgorganic-chemistry.org In the synthesis of farnesol isomers, a variation using β-oxido ylides has been shown to favor the (2Z)-stereoisomers. researchgate.netacs.orgnih.gov This methodology provides a complementary approach to the HWE reaction, allowing for the selective synthesis of Z-isomers from the same ketone precursors. acs.org For example, the reaction of geranylacetone with a β-oxido ylide generated from ethyltriphenylphosphonium bromide and formaldehyde (B43269) leads to the formation of (2Z,6E)-farnesol. acs.org Similarly, nerylacetone can be converted to (2Z,6Z)-farnesol using this method. acs.org

| Reactants | Product | Isomeric Selectivity | Reference |

| Geranylacetone + β-oxido ylide | (2Z,6E)-Farnesol | Z-selective | acs.org |

| Nerylacetone + β-oxido ylide | (2Z,6Z)-Farnesol | Z-selective | acs.org |

Acylation Strategies for Farnesol to Farnesol Acetate (B1210297)

The conversion of farnesol to farnesol acetate is typically achieved through an esterification reaction. scentree.co A common and effective method involves the acylation of the farnesol hydroxyl group using acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). orgsyn.org This reaction proceeds by nucleophilic attack of the alcohol onto the carbonyl carbon of the acetic anhydride, with pyridine acting as a catalyst and a scavenger for the acetic acid byproduct. orgsyn.org The reaction is generally high-yielding, with reports of 94-98% yield of farnesyl acetate. orgsyn.org This straightforward acylation can be applied to any of the farnesol isomers to produce the corresponding acetate derivative.

| Reagents | Product | Reference |

| Farnesol, Acetic anhydride, Pyridine | Farnesyl acetate | orgsyn.org |

Challenges in Isomeric Selectivity and Control

The primary obstacle in the synthesis of (2E,6Z)-farnesol acetate lies in the precise construction of the two trisubstituted double bonds with the desired E and Z configurations. The C6-C7 double bond must be in the Z (or cis) configuration, while the C2-C3 double bond requires an E (or trans) geometry. Achieving this specific combination without the formation of other stereoisomers—(2Z,6Z), (2E,6E), and (2Z,6E)—is a formidable task.

A key strategy to address this challenge involves a convergent synthesis approach, where a precursor already containing the Z-configured C6-C7 double bond is reacted to form the E-configured C2-C3 double bond. Nerylacetone, which possesses the requisite (Z)-alkene at the C6-C7 position, is a common starting material for this purpose. The subsequent introduction of the C2-C3 double bond with high E-selectivity is typically the crux of the synthetic challenge.

One of the most utilized methods for forming the C2-C3 E-double bond is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govwikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org However, the degree of E-selectivity is highly dependent on several factors, including the structure of the reactants and the reaction conditions.

Factors Influencing E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction:

| Factor | Influence on (E)-Selectivity |

| Steric Bulk of the Aldehyde | Increased steric hindrance generally leads to higher E-selectivity. |

| Reaction Temperature | Higher temperatures can promote equilibration to the more stable E-isomer. |

| Nature of the Cation | The choice of counter-ion (e.g., Li+, Na+, K+) can influence the stereochemical outcome. |

| Structure of the Phosphonate (B1237965) Reagent | Modifications to the phosphonate reagent can be employed to enhance E- or Z-selectivity. |

While the HWE reaction is a powerful tool for generating (E)-alkenes, achieving complete selectivity is often elusive. The reaction can produce a mixture of E and Z isomers at the C2-C3 position, necessitating purification to isolate the desired (2E,6Z) product.

Conversely, to achieve the Z configuration at a double bond, modified Wittig reactions are often employed. nih.gov Research by Yu et al. (2005) demonstrated the use of β-oxido ylides in a modified Wittig protocol to favor the formation of (2Z)-stereoisomers of farnesol. nih.gov However, the term "favored" implies that the reaction is not perfectly selective, and the formation of the corresponding (E)-isomer can still occur as a significant byproduct.

The inherent lack of complete stereoselectivity in these key bond-forming reactions leads to the formation of a mixture of farnesol stereoisomers. This isomeric mixture then presents a significant purification challenge. Due to their similar molecular weights and structures, the various stereoisomers of farnesol and their acetates often have very close boiling points and chromatographic retention times. This makes their separation by conventional methods like distillation or standard column chromatography exceedingly difficult. Preparative high-performance liquid chromatography (HPLC) has been shown to be a viable, albeit often costly and time-consuming, method for separating farnesol isomers on a larger scale. tandfonline.comtandfonline.com

Biological Roles and Mechanisms in Interorganismal Chemical Communication

Pheromonal Activity of Farnesyl Acetate (B1210297) Isomers

Farnesyl acetate isomers have been identified as key components in the pheromonal communication of both invertebrates and vertebrates.

In the realm of arachnids, chemical signaling is a vital aspect of sexual communication, though the specific chemical components of spider pheromones are not as extensively studied as those in insects. nih.gov Research on the cellar spider, Pholcus beijingensis, has led to the identification of the first multicomponent sex pheromone in spiders. nih.govresearchgate.net Chemical analysis of the webs of sexually receptive females revealed higher relative abundances of certain compounds compared to the webs of unreceptive females or males. nih.gov

Subsequent behavioral assays confirmed that a specific blend of two compounds acts as a potent attractant for male spiders. nih.gov This blend consists of (E,E)-farnesyl acetate and hexadecyl acetate. researchgate.netnih.gov Neither compound alone was sufficient to attract males; the synergistic effect of the two components is essential for the pheromonal activity. nih.govresearchgate.net This discovery underscores the complexity of chemical signaling in spiders, where specific ratios and combinations of compounds are necessary to elicit a behavioral response. researchgate.net

Table 1: Female-Produced Sex Pheromone Components in Pholcus beijingensis

| Compound | Role | Finding |

| (E,E)-Farnesyl Acetate | Pheromone Component | Attracts males only when combined with hexadecyl acetate. nih.govresearchgate.net |

| Hexadecyl Acetate | Pheromone Component | Attracts males only when combined with (E,E)-farnesyl acetate. nih.govresearchgate.net |

| Blend Ratio (w/w) | Effective Pheromone | A 2:1 ratio of (E,E)-farnesyl acetate to hexadecyl acetate was verified as attractive to males. researchgate.net |

Chemical communication in elephants is highly sophisticated, involving a variety of secretions that convey complex social and reproductive information. elephantvoices.org While the most well-documented elephant pheromones are (Z)-7-dodecenyl acetate and frontalin, research has identified other volatile compounds, including farnesol (B120207) and its derivatives, as potential semiochemicals. frontiersin.orgnih.gov

Studies have reported the presence of (E)-β-farnesene and (2E,6E)-farnesol in the secretions of elephants. frontiersin.org These compounds are among many that may play a role in the intricate chemical signaling system of these mammals. Elephant chemical communication relies on detecting hormones and other molecules in urine, feces, and glandular secretions, such as those from the temporal gland. elephantvoices.orgnih.gov The discovery that compounds like farnesol derivatives are shared between insects and mammals as semiochemicals highlights fascinating instances of convergent evolution in chemical signaling pathways. frontiersin.org

Semiochemical Functions in Insect Communication

In insects, farnesol and its derivatives are involved in various forms of chemical communication, acting as attractants and components of complex pheromone blends.

The Nasanov pheromone of the honeybee, Apis mellifera, is a crucial orientation and aggregation signal released by worker bees. It is used to mark the entrance to the hive and to guide foragers to food and water sources. nih.govtandfonline.com This pheromone is a complex mixture of seven principal terpenoid components, one of which is (E,E)-farnesol. nih.govunl.edu

Table 2: Components of the Honeybee (Apis mellifera) Nasanov Pheromone

| Component | Chemical Class | Role |

| (Z)-Citral | Monoterpene | Attractant nih.gov |

| (E)-Citral | Monoterpene | Attractant google.com |

| Nerol | Monoterpene Alcohol | Attractant nih.gov |

| Geraniol (B1671447) | Monoterpene Alcohol | Attractant nih.gov |

| Nerolic Acid | Monoterpenoid Acid | Attractant nih.gov |

| Geranic Acid | Monoterpenoid Acid | Attractant nih.gov |

| (E,E)-Farnesol | Sesquiterpene Alcohol | Attractant nih.gov |

Farnesol plays a critical role as a sex pheromone in certain species of mites, which are arachnids but are discussed here in the context of pest control similar to insects. epa.gov In the twospotted spider mite, Tetranychus urticae, a significant agricultural pest, farnesol has been identified as a male sex attractant. oup.comoup.com

Chemical analysis of quiescent female deutonymphs (the stage before the final molt into an adult) revealed the presence of the sesquiterpene alcohol farnesol. oup.com Behavioral bioassays confirmed that males were highly attracted to the cis-trans isomer of synthetic farnesol, which corresponds to (2Z,6E)-farnesol. oup.com This chemical cue is used by female mites to attract males for mating, and this behavior is exploited in pest management strategies where farnesol and the related compound nerolidol (B1678203) are used to enhance the efficacy of miticides by increasing male mite activity and exposure. epa.govregulations.gov

Contribution to Plant Volatile Emissions

Farnesol and its acetate esters are not only produced by animals but are also common constituents of plant volatile organic compounds (VOCs). These compounds contribute to the characteristic scent of many flowers and essential oils. For instance, farnesyl acetate is found in ambrette seed oil. scentree.co

Research into the chemical composition of various plant species has identified different isomers of farnesol and farnesyl acetate. A study on Myrciaria species, native to the Amazon region, identified both (2E,6Z)-farnesol and (2E,6E)-farnesyl acetate in the flowers. nih.gov Other plants, such as certain indoor ornamental species, have been found to emit related compounds like α-farnesene and (Z)-β-farnesene. researchgate.net These volatile emissions play roles in plant defense against herbivores and pathogens, as well as in attracting pollinators. mdpi.com

Involvement in Plant-Pest Interactions

The role of farnesol and its isomers in plant-pest interactions has been a subject of scientific inquiry. Farnesol is recognized as a precursor to juvenile hormone in insects and can influence their development and behavior. cambridge.orgrsc.org It has been investigated for its potential as a repellent and aphicide, as well as an attractant for the natural enemies of certain pests. Furthermore, some plants release farnesol derivatives as part of their defense mechanisms against herbivores.

Despite the documented roles of farnesol, specific research detailing the involvement of (2E,6Z)-farnesol acetate in these complex interactions is lacking. The specific functions of the acetate derivative, and how acetylation might alter the biological activity of the parent alcohol in the context of attracting or deterring pests, have not been elucidated in published studies.

Molecular Mechanisms of Biological Activities As Farnesol and Farnesyl Acetate Class

Antimicrobial and Antifungal Action

Farnesol (B120207) exhibits significant antimicrobial and antifungal properties, which are attributed to its ability to interfere with microbial growth, disrupt biofilm formation, and modulate critical cellular signaling pathways. researchgate.netfrontiersin.org

Farnesol demonstrates a broad-spectrum capacity to inhibit the growth of various microorganisms. It has been shown to be effective against both bacteria and fungi. researchgate.netnih.gov In the bacterium Staphylococcus aureus, farnesol not only inhibits biofilm formation but also compromises cell membrane integrity. researchgate.net It has also been shown to potentiate the activity of β-lactam antibiotics against antibiotic-resistant strains of S. aureus. nih.gov

In fungi, farnesol's inhibitory action is notable. It can inhibit the growth of the budding yeast Saccharomyces cerevisiae at micromolar concentrations. nih.gov Its effect on the pathogenic yeast Candida albicans is particularly well-documented, where it acts as a quorum-sensing molecule that prevents the transition from yeast to hyphal form, a critical step for its pathogenicity. asm.orgnih.gov This inhibition of morphological switching effectively controls the proliferation of the more invasive form of the fungus. nih.gov Furthermore, farnesol has demonstrated antifungal activity against dermatophytes. frontiersin.org

| Microorganism | Observed Effect | Effective Concentration (if specified) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Growth inhibition | 12–25 µM | frontiersin.org |

| Candida albicans | Inhibition of yeast-to-hypha transition | >100 µM | mdpi.com |

| Staphylococcus aureus | Inhibition of biofilm formation and compromised cell membrane integrity | Not specified | researchgate.net |

| Candida auris | Inhibition of growth and biofilm formation | Not specified | frontiersin.org |

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which offer protection from antimicrobial agents and host immune responses. Farnesol has been identified as a significant inhibitor of biofilm formation in a range of pathogens. asm.org

In C. albicans, farnesol's primary role as a quorum-sensing molecule is to prevent biofilm development by blocking the morphological shift from yeast to the filamentous hyphal form, which is essential for biofilm structure. frontiersin.orgmdpi.com Concentrations of farnesol higher than 100 µM are effective in blocking this transition. mdpi.com This activity is crucial in mixed-species biofilms as well; for instance, in biofilms containing C. albicans and S. aureus, the bacteria preferentially bind to the hyphal filaments of the fungus. mdpi.com By preventing hyphal formation, farnesol disrupts this inter-species interaction.

Farnesol also demonstrates efficacy against bacterial biofilms. It has been shown to inhibit biofilm formation by both methicillin-resistant and -susceptible strains of Staphylococcus aureus. researchgate.netmdpi.com Studies have also documented its ability to inhibit biofilms of Streptococcus mutans and Staphylococcus epidermidis. mdpi.com In some cases, farnesol can disrupt pre-formed, mature biofilms. nih.govnih.gov

The antimicrobial and morphogenetic regulatory effects of farnesol in Candida albicans are mediated through its influence on several key signal transduction pathways. asm.org

Ras-cAMP-PKA Pathway: Farnesol's best-characterized mechanism of action is the inhibition of the Ras1-Cyr1-cAMP-PKA signaling cascade. asm.orgnih.govnih.gov This pathway is a central regulator of the yeast-to-hypha transition. nih.govnih.gov Farnesol inhibits the activity of adenylate cyclase (Cyr1), leading to decreased intracellular levels of cyclic AMP (cAMP). nih.gov This reduction in cAMP prevents the activation of protein kinase A (PKA), which in turn blocks the downstream signaling required for hyphal growth initiation. nih.govbiorxiv.org This inhibitory action on the Ras-cAMP pathway is a primary reason farnesol prevents yeast cells from forming germ tubes. nih.gov

Hog1 and Cek1 MAP Kinase Pathways: Farnesol also modulates the High-Osmolarity Glycerol (Hog1) and Cek1 MAP kinase pathways, although its role here is more complex. asm.orgnih.gov While the Ras-cAMP pathway is inhibited, farnesol has been observed to increase the phosphorylation of Hog1. asm.org However, the Hog1 pathway itself appears to play a repressive role in hyphal development. nih.gove-century.us Disruption of the Ras1-cAMP pathway by farnesol can independently lead to a marked increase in Hog1 phosphorylation, suggesting crosstalk between these signaling cascades. asm.org Farnesol is also thought to inhibit hyphal elongation through the Cek1-MAPK pathway. nih.gove-century.us Some reports indicate that mutants lacking the histidine kinase Chk1, which is involved in two-component signaling, are resistant to the inhibitory effects of farnesol. nih.govnih.gov

| Pathway | Key Component(s) | Effect of Farnesol | Reference |

|---|---|---|---|

| Ras-cAMP-PKA | Ras1, Cyr1 (adenylate cyclase), PKA | Inhibition of Cyr1, leading to decreased cAMP and reduced PKA activity | asm.orgnih.gov |

| Hog1 MAP Kinase | Hog1 | Increases phosphorylation of Hog1 | asm.org |

| Cek1 MAP Kinase | Cek1 | Inhibits hyphal elongation through this pathway; represses expression of related genes | nih.gove-century.us |

Influence on Cellular Regulatory Processes (as Farnesol)

Beyond its direct antimicrobial actions, farnesol influences fundamental cellular processes, including programmed cell death (apoptosis) and cell-to-cell communication (quorum sensing).

Farnesol is a potent inducer of apoptosis in a variety of cell types, including fungal pathogens and mammalian cancer cells. nih.gov The primary mechanism involves the intrinsic, or mitochondrial-dependent, pathway of apoptosis. nih.govresearchgate.net

In fungal cells, farnesol's toxicity is linked to its interaction with mitochondria, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis. frontiersin.org In various carcinoma cell lines, farnesol has been shown to induce apoptosis by activating caspases, which are the executive enzymes of this process. nih.gov Specifically, farnesol activates caspases 3, 7, and 9, but not caspase 8, confirming its mediation through the intrinsic pathway. nih.gov

This process is also associated with changes in the BCL2 family of proteins, which are critical regulators of mitochondrial membrane permeabilization. nih.gov Farnesol treatment has been reported to increase the expression of the pro-apoptotic protein Bak while reducing the levels of anti-apoptotic proteins like BCL2 and BCL-XL. nih.gov In some cancer cell lines, farnesol has also been shown to regulate the PI3K/Akt and MAPK pathways to induce apoptosis. spandidos-publications.com

Quorum sensing (QS) is a system of cell-to-cell communication that allows microorganisms to coordinate gene expression and behavior in response to population density. Farnesol was the first quorum-sensing molecule to be identified in a eukaryotic organism, specifically Candida albicans. nih.gov

In C. albicans, farnesol is produced as a byproduct of the sterol biosynthesis pathway and accumulates in the environment as the cell population grows. asm.orgmdpi.com Once it reaches a threshold concentration, it acts as an auto-regulatory signal to inhibit the yeast-to-hypha morphological transition. nih.govnih.gov This inoculum size effect is a classic example of quorum sensing: at low cell densities, farnesol concentration is low, and cells can filament; at high cell densities, the accumulated farnesol prevents filamentation, and cells continue to grow as budding yeasts. asm.orgnih.gov

This QS system is critical for regulating the virulence of C. albicans. By controlling the morphological state of the fungal population, farnesol indirectly regulates biofilm formation and the expression of virulence factors associated with the hyphal form. mdpi.comnih.gov

Enzymatic and Supramolecular Catalysis Studies Utilizing Farnesol and Its Acetate Isomers

Investigations of Sesquiterpene Synthases

Sesquiterpene synthases are a class of enzymes responsible for the biosynthesis of a vast array of sesquiterpenoids from the linear precursor farnesyl diphosphate (B83284) (FPP). These enzymes catalyze complex cyclization reactions, often involving highly reactive carbocation intermediates, to generate diverse molecular skeletons.

A characteristic feature of many terpene synthases (TPSs) is their promiscuity, meaning they can accept more than one substrate to synthesize multiple products. While most sesquiterpene synthases utilize the universal precursor (2E,6E)-farnesyl diphosphate ((2E,6E)-FPP), some exhibit remarkable specificity for alternative isomers.

A prominent example is 7-epizingiberene (B1259837) synthase (EZS) from the wild tomato Solanum habrochaites. This enzyme defies convention by exclusively using (2Z,6Z)-farnesyl diphosphate ((2Z,6Z)-FPP) as its substrate to produce 7-epizingiberene. This sesquiterpene is a key component of the plant's defense mechanism against pests like whiteflies. The biosynthesis of the required (2Z,6Z)-FPP substrate is catalyzed by a specialized Z-isoprenyl pyrophosphate synthase, also found in the tomato trichomes. The strict stereospecificity of EZS for the (2Z,6Z) isomer highlights how plants have evolved specialized enzymatic pathways to generate specific defensive compounds.

Research into the substrate specificity of EZS has involved probing the enzyme with all four stereoisomers of farnesyl diphosphate to understand the structural requirements for catalytic turnover. This type of investigation underscores the enzyme's high degree of stereochemical control, which is dictated by the precise architecture of its active site. While some synthases can accept both geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) to produce both monoterpenes and sesquiterpenes, the specialization of EZS represents a deviation from this broader promiscuity.

| Enzyme | Natural Substrate | Primary Product | Significance |

| 7-Epizingiberene Synthase (EZS) | (2Z,6Z)-Farnesyl Diphosphate | 7-Epizingiberene | Deviates from the use of the universal (2E,6E)-FPP precursor; crucial for plant defense in wild tomatoes. |

| Santalene and Bergamotene Synthase (SBS) | (2Z,6Z)-Farnesyl Diphosphate | (+)-α-santalene, (+)-endo-β-bergamotene, (-)-endo-α-bergamotene | Another example of a synthase utilizing (2Z,6Z)-FPP, demonstrating a specialized pathway in wild tomato. |

| Most Sesquiterpene Synthases | (2E,6E)-Farnesyl Diphosphate | Various sesquiterpenes | Utilize the universal precursor for the biosynthesis of thousands of sesquiterpenoid structures. |

The cyclization of FPP isomers by sesquiterpene synthases proceeds through a series of cationic intermediates. The process is initiated by the ionization of the diphosphate leaving group, generating an initial allylic carbocation. This highly reactive species then undergoes a cascade of intramolecular cyclizations and rearrangements, such as hydride and methyl shifts, to form the final product skeleton before termination by deprotonation or quenching with water.

The specific folding of the acyclic FPP substrate within the enzyme's active site is a primary determinant of the reaction pathway and the resulting product structure. For instance, the cyclization of (2Z,6Z)-FPP by synthases like EZS and Santalene and Bergamotene Synthase (SBS) is proposed to begin with the formation of a (Z,Z)-farnesyl carbocation. The Z configuration of the C2-C3 double bond facilitates a C1-C6 ring closure to form a bisabolyl cation intermediate, which is a precursor to various bicyclic sesquiterpenes. The stereochemistry of this initial closure dictates the subsequent reaction trajectory and the final product profile.

Computational methods, such as quantum chemical calculations, combined with experimental approaches like isotope labeling, have been instrumental in mapping these complex reaction pathways. These studies help model the binding and conformation of each putative carbocation intermediate within the enzyme's active site, providing high-resolution models of the entire catalytic cycle. Understanding these intermediates is crucial for explaining the product diversity generated by this enzyme class.

| Step | Description | Key Intermediates/Features |

| 1. Ionization | The diphosphate group leaves the FPP substrate. | Formation of an initial allylic carbocation. |

| 2. Initial Cyclization | The carbocation attacks one of the double bonds in the carbon chain. | For (2Z,6Z)-FPP, a C1-C6 closure is favored, leading to a bisabolyl cation. |

| 3. Rearrangements | The carbocation intermediate undergoes further cyclizations, hydride shifts, or methyl shifts. | The sequence of these events is guided by the enzyme's active site to stabilize specific transition states. |

| 4. Termination | The reaction cascade is concluded. | Typically occurs via deprotonation to form a stable olefin product or by quenching with a water molecule. |

Biomimetic Cyclization with Supramolecular Catalysts

Mimicking the complex cyclization reactions catalyzed by terpene synthase enzymes in a laboratory setting is a significant challenge. Supramolecular catalysts, such as the hexameric resorcinarene (B1253557) capsule, have emerged as powerful tools for performing these biomimetic transformations. These self-assembled structures provide a confined nano-sized cavity that functions like an enzyme's active site, stabilizing reactive cationic intermediates and guiding the reaction pathway.

Tail-to-head terpene cyclization is a fundamental process in the biosynthesis of many natural products. In this pathway, the "head" (the carbon bearing the leaving group) of the linear precursor is ionized to a carbocation, which then attacks the "tail" (the terminal double bond). Supramolecular capsules can effectively catalyze these reactions for substrates like geranyl acetate (B1210297) and farnesol (B120207) derivatives. The capsule's interior provides a unique microenvironment that promotes the formation of carbocations and shields them from premature quenching by the solvent or the cleaved leaving group, allowing the complex cyclization cascade to proceed. This catalytic activity often requires a cocatalyst, such as trace amounts of acid, creating a synergistic effect between the capsule and the acid.

The geometry of the double bonds in the acyclic precursor has a profound impact on the outcome of the cyclization reaction within the supramolecular catalyst. Different isomers of farnesyl acetate, such as (2E,6E)-farnesyl acetate and (2E,6Z)-farnesyl acetate, yield distinct product distributions due to the different pre-cyclization conformations adopted within the catalyst's cavity.

For example, the cyclization of (2E,6Z)-farnesyl acetate within the resorcinarene capsule can be selectively directed towards the formation of δ-selinene. This outcome is significant because it favors a 1,6-cyclization pathway, leading to an eudesmane-type skeleton, over a 1,10-cyclization that would produce germacrane-type products. The catalyst's ability to control this selectivity surpasses that of the corresponding natural cyclase enzyme in some cases. This control stems from the specific interactions between the substrate, with its defined double bond geometry, and the inner walls of the capsule, which favors a particular folded conformation leading to the observed product.

| Substrate Isomer | Predominant Cyclization Pathway | Key Product(s) | Mechanistic Implication |

| (2E,6Z)-Farnesol Acetate | 1,6-cyclization | δ-Selinene | The (6Z) double bond geometry, when confined in the catalyst, promotes closure between C1 and C6, leading to eudesmane-type skeletons. |

| (2E,6E)-Farnesol Acetate | 1,10-cyclization | Germacrane-type products | The (6E) geometry favors a different folding pattern that facilitates closure between C1 and C10. |

The catalytic power of supramolecular capsules lies in their ability to exert conformational control over the encapsulated substrate. By binding the substrate within its confined space, the capsule restricts its rotational freedom, forcing it to adopt a specific, pre-organized conformation that resembles the transition state for a particular cyclization pathway. This "enzyme-like" pre-organization lowers the activation energy for the desired reaction and enhances selectivity.

The choice of leaving group and the specific geometry of the substrate's double bonds are crucial factors that the catalyst leverages to control reactivity. For instance, leaving groups capable of forming hydrogen bonds with the capsule wall can further stabilize a specific substrate conformation, thereby steering the reaction towards a particular set of products. This precise control over the substrate's shape and orientation within the catalytic chamber is the key to mimicking the remarkable efficiency and selectivity of natural cyclase enzymes.

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like sesquiterpene acetates. f1000research.com It is particularly effective for separating complex mixtures of isomers and providing definitive identification. thermofisher.com In the context of farnesol (B120207) acetate (B1210297), GC-MS allows for the separation of its various stereoisomers, including (2E,6Z)-farnesol acetate, based on their differential interactions with the stationary phase of the GC column. nist.gov

The gas chromatograph separates isomers based on their boiling points and polarity. Non-polar capillary columns, such as those with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase, are commonly used. f1000research.com Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification by comparing it to spectral libraries like the NIST database. nist.gov The mass spectrum of farnesyl acetate shows characteristic fragments resulting from the loss of the acetate group and subsequent cleavages along the terpene chain.

Table 1: GC-MS Parameters and Findings for Farnesyl Acetate Analysis

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Stationary Phase | The coating inside the GC column used for separation. | DB-5, HP-5MS, or similar non-polar to mid-polar phases are effective for terpene analysis. f1000research.comresearchgate.net |

| Carrier Gas | Inert gas used to move the sample through the column. | Helium or Hydrogen. f1000research.com |

| Ionization Method | Method used to ionize the sample in the mass spectrometer. | Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns. |

| Key Mass Fragments (m/z) | Characteristic mass-to-charge ratios observed in the mass spectrum. | Fragments corresponding to the molecular ion (m/z 264), loss of acetic acid (m/z 204), and other terpene-specific fragmentations (e.g., m/z 69, 41) are typically observed. nih.gov |

| Retention Index (RI) | A normalized measure of retention time used for compound identification. | The RI value for farnesyl acetate isomers varies depending on the column but is a critical parameter for distinguishing between them. nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. nih.gov For this compound, both ¹H and ¹³C NMR are essential to confirm the configuration of the double bonds at the C-2 and C-6 positions. researchgate.net

The chemical shifts of the vinyl protons and methyl groups attached to the double bonds are particularly diagnostic. In ¹³C NMR, the chemical shifts of the allylic carbons are highly sensitive to the geometry of the adjacent double bond. Specifically, carbons adjacent to a Z-configured double bond are shielded (appear at a lower chemical shift) compared to those adjacent to an E-configured double bond, a phenomenon known as the γ-gauche effect. This allows for the clear differentiation of the (2E,6Z) isomer from other stereoisomers like (2E,6E), (2Z,6E), and (2Z,6Z)-farnesol acetate. researchgate.net

Table 2: ¹³C NMR Chemical Shift Data for this compound (CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-1 | 61.26 | -CH₂-OAc |

| C-2 | 118.36 | =CH- |

| C-3 | 142.21 | =C(CH₃)- |

| C-4 | 39.85 | -CH₂- |

| C-5 | 26.14 | -CH₂- |

| C-6 | 124.48 | =CH- |

| C-7 | 135.60 | =C(CH₃)- |

| C-8 | 32.01 | -CH₂- |

| C-9 | 26.62 | -CH₂- |

| C-10 | 124.32 | =CH- |

| C-11 | 131.55 | =C(CH₃)₂ |

| C-12 | 25.72 | =C(CH₃)₂ |

| C-13 | 16.47 | C3-CH₃ (E-config) |

| C-14 | 23.37 | C7-CH₃ (Z-config) |

| C-15 | 17.64 | =C(CH₃)₂ |

| C-16 (Acetyl CH₃) | 21.00 | -C(=O)CH₃ |

| C-17 (Acetyl C=O) | 171.20 | -C(=O)CH₃ |

Data adapted from Bighelli et al., Canadian Journal of Applied Spectroscopy, 1995. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. modares.ac.ir The FTIR spectrum of this compound displays characteristic absorption bands that confirm its chemical identity. The most prominent features are related to the ester group and the carbon-carbon double bonds. researchgate.net

The presence of the acetate group is unequivocally confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing around 1735-1745 cm⁻¹. researchgate.netorgsyn.org Additionally, the C-O single bond stretching of the ester functional group gives rise to bands in the 1220-1240 cm⁻¹ region. researchgate.net The alkene moieties are identified by the C=C stretching vibrations, which are generally weaker and appear in the 1660-1680 cm⁻¹ range, and the vinylic C-H stretching vibrations, which occur just above 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2970-2850 | C-H Stretch (sp³) | Alkyl groups |

| ~1740 | C=O Stretch | Ester (Acetate) |

| ~1670 | C=C Stretch | Alkene |

| ~1450 & ~1375 | C-H Bend | Methyl/Methylene |

| ~1230 | C-O Stretch | Ester (Acetate) |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. vscht.cz A chromophore is the part of a molecule responsible for its absorption of UV or visible light. researchgate.net In this compound, the chromophores are the three isolated (non-conjugated) carbon-carbon double bonds.

Isolated C=C double bonds typically undergo π → π* electronic transitions upon absorption of UV radiation. masterorganicchemistry.com These transitions require high energy, and thus the maximum absorption (λmax) occurs at short wavelengths, usually in the far UV region below 200 nm. masterorganicchemistry.com The ester carbonyl group also has a weak n → π* transition around 270-300 nm, but its intensity is very low compared to π → π* transitions. masterorganicchemistry.com Because this compound lacks an extended system of conjugated double bonds, it does not absorb light in the visible region (400-700 nm) and is, therefore, a colorless liquid. vscht.cz

Table 4: Electronic Transitions and Expected UV Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Region |

|---|---|---|---|

| C=C (Alkene) | π → π | < 200 | Far Ultraviolet |

| C=O (Ester) | n → π | ~270-300 | Ultraviolet (Weak) |

Mentioned Compounds

Future Directions in 2e,6z Farnesol Acetate Research

Discovery of Novel Biosynthetic Enzymes and Pathways

Isoprenoids, including farnesol (B120207), are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway. nih.govcam.ac.uk These pathways produce the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govcam.ac.uk The head-to-tail condensation of these units by enzymes called prenyltransferases, specifically farnesyl diphosphate synthase (FPPS), generates the C15 precursor, farnesyl diphosphate (FPP). mdpi.comnih.gov Typically, this produces the (E,E)-FPP isomer.

A significant gap in current knowledge is the precise enzymatic machinery responsible for producing the (Z) configuration at the C6 double bond, which is a prerequisite for forming (2E,6Z)-farnesol. While (Z)-isoprenyl diphosphate synthases are known, the specific enzymes that generate (2E,6Z)-FPP or isomerize (2E,6E)-FPP are not well characterized. Future research should prioritize the discovery and characterization of these novel enzymes. Genome mining of organisms known to produce (Z)-isomers, followed by heterologous expression and in vitro assays, represents a promising strategy. Identifying a specific (2E,6Z)-FPP synthase or an FPP isomerase would be a major breakthrough, enabling the biotechnological production of this specific precursor. Further enzymatic steps, including the action of a phosphatase to yield farnesol and an acetyltransferase to produce farnesol acetate (B1210297), also warrant investigation to complete the biosynthetic picture.

Key research objectives include:

Genome Mining and Enzyme Discovery: Searching genomic and transcriptomic databases of plants and insects for sequences homologous to known terpene synthases and prenyltransferases that may specialize in producing (Z)-isomers.

Enzyme Characterization: Expressing candidate enzymes in microbial hosts like E. coli or yeast to analyze their product specificity, kinetics, and structure.

Pathway Reconstruction: Assembling the complete biosynthetic pathway for (2E,6Z)-farnesol acetate in a microbial chassis to enable sustainable, bio-based production.

Development of Highly Efficient and Stereoselective Synthetic Methods

The precise biological functions of farnesol acetate isomers can only be studied with access to isomerically pure compounds. While methods exist for synthesizing the four stereoisomers of farnesol, often starting from geranylacetone (B162166) or nerylacetone (B1225463), these routes can be lengthy and may not provide perfect stereoselectivity. researchgate.netnih.gov Future research in synthetic organic chemistry should focus on developing novel, highly efficient, and, crucially, highly stereoselective methods to produce this compound.

Advances in catalysis, including transition-metal catalysis and biocatalysis, offer powerful tools to achieve this goal. For example, developing catalysts that can selectively form the (Z)-double bond during the carbon-carbon bond formation steps would be highly valuable. Lipase-mediated resolutions and acylations are established techniques for the stereoselective synthesis of some terpenoids and could be adapted for farnesol acetate production. mdpi.comresearchgate.net The ideal synthetic method would be scalable, use environmentally benign reagents, and deliver the desired (2E,6Z) isomer with very high purity, minimizing the need for difficult chromatographic separations.

Future synthetic strategies could explore:

Asymmetric Catalysis: Designing new catalysts for stereoselective olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) that favor the formation of the (2E,6Z) geometry. researchgate.netnih.gov

Biocatalysis: Employing engineered enzymes, such as lipases or esterases, for the highly selective acetylation of (2E,6Z)-farnesol, potentially as part of a chemo-enzymatic synthesis route. mdpi.com

Convergent Synthesis: Developing synthetic routes where key fragments are built separately and then combined, allowing for better control over the stereochemistry of each double bond. escholarship.org

Q & A

Q. How can researchers reliably identify and quantify (2E,6Z)-farnesol acetate in complex essential oil matrices?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with polar and non-polar columns to resolve structural isomers. Compare retention indices (RI) with literature values (e.g., RI 1694 for (2Z,6Z)-farnesol vs. RI 1753 for (2E,6E)-farnesol) and confirm via co-injection with authenticated standards. For quantification, employ internal standards (e.g., n-alkanes) and validate with calibration curves for linearity and detection limits .

Q. What environmental factors influence the natural abundance of this compound in plant species?

- Methodological Answer : Conduct comparative analyses of essential oils from plants grown in distinct climatic regions. For example, in Orlaya grandiflora, (2E,6Z)-farnesol was detected in OG2 (1.3%) but absent in OG1, suggesting temperature or soil composition impacts biosynthesis. Pair GC-MS data with environmental metadata (e.g., humidity, altitude) and transcriptomic studies to identify stress-responsive biosynthetic genes .

Q. How can researchers distinguish this compound from its geometric isomers during synthesis?

- Methodological Answer : Utilize chiral GC-MS for stereochemical resolution and nuclear magnetic resonance (NMR) spectroscopy to assign double-bond geometries. For example, -NMR chemical shifts at δ 124–130 ppm can differentiate E/Z configurations. Validate purity via enantiomeric excess calculations or chiral stationary-phase HPLC .

Advanced Research Questions

Q. What experimental strategies optimize the cyclization of this compound into δ-selinene?

- Methodological Answer : Catalyze cyclization in a hexameric resorcinarene capsule to mimic enzymatic confinement. Adjust reaction parameters: higher HCl loading (10 mol%) enhances δ-selinene selectivity (22%) by promoting protonation at C6–C6. Monitor product distribution via GC with internal standards (e.g., tetradecane) and compare with natural δ-selinene synthase outputs .

Q. How does the double-bond geometry of this compound affect its antibacterial mechanism against Bacillus amyloliquefaciens?

- Methodological Answer : Design motility inhibition assays (swimming/swarming) with purified isomers. For example, this compound reduced B. amyloliquefaciens motility by 40–60% at 0.5 mg/mL. Pair with molecular docking (e.g., AutoDock Vina) to simulate interactions with bacterial proteins like TEM-72 β-lactamase, correlating in vitro activity with binding affinity scores .

Q. What analytical approaches resolve contradictions in isomer ratios during enzymatic isomerization studies?

- Methodological Answer : Track isomerization kinetics using -NMR time-course experiments. For instance, farnesol 2-isomerase (EC 5.2.1.9) converts (2E,6E)- to (2Z,6E)-farnesol; monitor δ 5.1–5.4 ppm (vinyl protons) for E/Z shifts. Validate with chiral GC-MS and enzyme inhibition controls (e.g., EDTA for metalloenzymes) .

Q. How can researchers integrate in vitro and in silico methods to study this compound’s antioxidant potential?

- Methodological Answer : Perform DPPH radical scavenging assays (IC values) alongside density functional theory (DFT) calculations to map H-atom transfer energetics. Compare experimental IC with computed bond dissociation enthalpies (BDEs) of hydroxyl groups. Cross-reference with LC-MS to identify oxidation byproducts .

Data Analysis and Validation

Q. What statistical methods address variability in this compound quantification across biological replicates?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare means from ≥3 replicates. For GC-MS data, use normalized peak areas (e.g., relative to internal standards) and report confidence intervals (e.g., 95% CI ± 0.06% in Orlaya grandiflora). Outliers are identified via Grubbs’ test .

Q. How do researchers validate the absence of this compound in "n.d." (not detected) samples?

- Methodological Answer : Spike samples with a known concentration of the compound (e.g., 0.1% v/v) and re-run GC-MS. If detected, adjust method sensitivity (e.g., lower split ratio, selective ion monitoring). Confirm detection limits via serial dilutions and signal-to-noise ratios ≥3:1 .

Synthetic and Mechanistic Studies

Q. What strategies improve the stereoselective synthesis of this compound?

- Methodological Answer : Employ Wittig or Julia–Kocienski olefination to install E/Z double bonds. For the 6Z configuration, use low-temperature conditions (-78°C) with ZnCl catalysis. Purify via silica gel chromatography (hexane:EtOAc 9:1) and verify geometry via NOESY (nuclear Overhauser effect spectroscopy) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.